4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine
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Overview
Description
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that contains both a thiophene and a pyrimidine ring. The presence of a bromine atom on the thiophene ring and a methyl group on the pyrimidine ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formation of Pyrimidine Ring: The brominated thiophene is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the pyrimidine ring using methyl iodide (CH3I) or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromothiophene-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrimidine ring.
4-bromothiophen-3-ylmethanol: Contains a hydroxyl group instead of a pyrimidine ring.
N-methylpyrimidin-2-amine: Lacks the thiophene ring and bromine atom.
Uniqueness
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is unique due to the combination of a brominated thiophene ring and a methylated pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
1506364-44-8 |
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Molecular Formula |
C9H8BrN3S |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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